molecular formula C21H27N3OS B2865797 N-[3-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1090494-84-0

N-[3-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2865797
CAS No.: 1090494-84-0
M. Wt: 369.53
InChI Key: HWURZQOHMMJDTK-UHFFFAOYSA-N
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Description

N-[3-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .

Preparation Methods

The synthesis of N-[3-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves multiple steps, typically starting with the construction of the tetrahydroisoquinoline core. Common synthetic strategies include the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes . The exact pathways and targets depend on the specific structure and functional groups present in the molecule.

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

    1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar biological activities.

    2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline: A more complex derivative with potent antibacterial properties. The uniqueness of N-[3-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-15(2)19(24-12-10-16-7-4-5-8-17(16)14-24)13-23-20(25)18-9-6-11-22-21(18)26-3/h4-9,11,15,19H,10,12-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWURZQOHMMJDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)C1=C(N=CC=C1)SC)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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